4-cyano-N-(3-(4-(2,3-dihydrobenzo[b][1,4]dioxin-5-yl)piperazin-1-yl)propyl)-N-(pyridin-2-yl)benzamide hydrochloride

Catalog No.
S643148
CAS No.
434283-16-6
M.F
C28H29N5O3
M. Wt
483.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-cyano-N-(3-(4-(2,3-dihydrobenzo[b][1,4]dioxin-5-...

CAS Number

434283-16-6

Product Name

4-cyano-N-(3-(4-(2,3-dihydrobenzo[b][1,4]dioxin-5-yl)piperazin-1-yl)propyl)-N-(pyridin-2-yl)benzamide hydrochloride

IUPAC Name

4-cyano-N-[(2R)-2-[4-(2,3-dihydro-1,4-benzodioxin-5-yl)piperazin-1-yl]propyl]-N-pyridin-2-ylbenzamide

Molecular Formula

C28H29N5O3

Molecular Weight

483.6 g/mol

InChI

InChI=1S/C28H29N5O3/c1-21(31-13-15-32(16-14-31)24-5-4-6-25-27(24)36-18-17-35-25)20-33(26-7-2-3-12-30-26)28(34)23-10-8-22(19-29)9-11-23/h2-12,21H,13-18,20H2,1H3/t21-/m1/s1

InChI Key

NRPQELCNMADTOZ-OAQYLSRUSA-N

SMILES

C1CN(CCN1CCCN(C2=CC=CC=N2)C(=O)C3=CC=C(C=C3)C#N)C4=C5C(=CC=C4)OCCO5.Cl

Synonyms

lecozotan

Canonical SMILES

CC(CN(C1=CC=CC=N1)C(=O)C2=CC=C(C=C2)C#N)N3CCN(CC3)C4=C5C(=CC=C4)OCCO5

Isomeric SMILES

C[C@H](CN(C1=CC=CC=N1)C(=O)C2=CC=C(C=C2)C#N)N3CCN(CC3)C4=C5C(=CC=C4)OCCO5

Lecozotan has been used in trials studying the treatment of Alzheimer Disease.

4-cyano-N-(3-(4-(2,3-dihydrobenzo[b][1,4]dioxin-5-yl)piperazin-1-yl)propyl)-N-(pyridin-2-yl)benzamide hydrochloride is a complex organic compound characterized by its unique structural features, including a cyano group, a piperazine moiety, and a benzo[d]dioxin unit. This compound has garnered interest in medicinal chemistry due to its potential therapeutic applications.

The chemical reactivity of 4-cyano-N-(3-(4-(2,3-dihydrobenzo[b][1,4]dioxin-5-yl)piperazin-1-yl)propyl)-N-(pyridin-2-yl)benzamide hydrochloride can be influenced by the presence of functional groups such as the cyano and amide functionalities. These groups may participate in nucleophilic substitutions or hydrolysis reactions under acidic or basic conditions. Additionally, the piperazine ring can undergo various transformations, including alkylation or acylation, enhancing the compound's versatility in synthetic applications.

Preliminary studies indicate that compounds similar to 4-cyano-N-(3-(4-(2,3-dihydrobenzo[b][1,4]dioxin-5-yl)piperazin-1-yl)propyl)-N-(pyridin-2-yl)benzamide hydrochloride exhibit significant biological activities, particularly in anticancer and neuropharmacological contexts. The presence of the piperazine ring is often associated with enhanced interaction with biological targets such as receptors and enzymes. For instance, derivatives of piperazine have shown promise in modulating dopamine receptors and other neurotransmitter systems .

The synthesis of 4-cyano-N-(3-(4-(2,3-dihydrobenzo[b][1,4]dioxin-5-yl)piperazin-1-yl)propyl)-N-(pyridin-2-yl)benzamide hydrochloride typically involves multi-step organic reactions. Key steps may include:

  • Formation of the Piperazine Derivative: The reaction of 2,3-dihydrobenzo[b][1,4]dioxin with piperazine under appropriate conditions to yield the desired piperazine derivative.
  • Cyano Group Introduction: Utilizing cyanation reactions to introduce the cyano group onto the aromatic system.
  • Amidation: Coupling the piperazine derivative with pyridin-2-carboxylic acid derivatives to form the amide bond.
  • Hydrochloride Salt Formation: Converting the free base into its hydrochloride salt for enhanced solubility and stability.

These synthetic routes may require optimization based on yield and purity considerations.

Due to its structural characteristics and biological activity, 4-cyano-N-(3-(4-(2,3-dihydrobenzo[b][1,4]dioxin-5-yl)piperazin-1-yl)propyl)-N-(pyridin-2-yl)benzamide hydrochloride has potential applications in:

  • Pharmaceutical Development: As a candidate for drug development targeting various diseases, particularly cancer and neurological disorders.
  • Research Tools: In biochemical assays to explore receptor interactions and signaling pathways.
  • Chemical Probes: For studying biological processes related to neurotransmission.

Interaction studies involving 4-cyano-N-(3-(4-(2,3-dihydrobenzo[b][1,4]dioxin-5-yl)piperazin-1-yl)propyl)-N-(pyridin-2-yl)benzamide hydrochloride often focus on its binding affinity to specific receptors or enzymes. Techniques such as molecular docking simulations and surface plasmon resonance can provide insights into how this compound interacts at a molecular level with target proteins. These studies are crucial for understanding its mechanism of action and optimizing its pharmacological profile.

Several compounds share structural similarities with 4-cyano-N-(3-(4-(2,3-dihydrobenzo[b][1,4]dioxin-5-yl)piperazin-1-yl)propyl)-N-(pyridin-2-yl)benzamide hydrochloride. Below is a comparison highlighting their uniqueness:

Compound NameStructural FeaturesBiological ActivityUnique Aspects
N-{2-[4-(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)piperazin-1-yl]propyl}pyridinContains similar piperazine and benzo[d]dioxin unitsNeuropharmacological activityLacks cyano group
LecozotanPiperazine-based structure with different substituentsAntidepressant effectsTargets serotonin receptors
(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(piperazin-1-yl)methanoneSimilar core structure but different functional groupsCytotoxic propertiesDifferent mechanism of action

The uniqueness of 4-cyano-N-(3-(4-(2,3-dihydrobenzo[b][1,4]dioxin-5-yl)piperazin-1-yl)propyl)-N-(pyridin-2-yl)benzamide hydrochloride lies in its specific combination of functional groups that may confer distinct pharmacological properties compared to these similar compounds.

XLogP3

3.7

Hydrogen Bond Acceptor Count

7

Exact Mass

483.22703980 g/mol

Monoisotopic Mass

483.22703980 g/mol

Heavy Atom Count

36

UNII

48854OTZ5E

Other CAS

434283-16-6

Wikipedia

Lecozotan

Dates

Last modified: 02-18-2024

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